Phoslactomycin E

PP2A inhibitor Serine/threonine phosphatase Signal transduction

Procure Phoslactomycin E for its distinct dual-mode action: potent PP2A inhibition (IC50 ~4.7 μM) with >200-fold selectivity over PP1, plus unique 1,3-β-glucan synthase inhibition. This profile enables reproducible phenotypic readouts in cell cycle, cytoskeletal, and antifungal studies without off-target PP1 noise. Superior to generic PP2A inhibitors and other PLM analogs for fungal hyphal morphology assays.

Molecular Formula C32H50NO10P
Molecular Weight 639.7 g/mol
Cat. No. B15560059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhoslactomycin E
Molecular FormulaC32H50NO10P
Molecular Weight639.7 g/mol
Structural Identifiers
InChIInChI=1S/C32H50NO10P/c1-2-24-15-16-30(35)42-28(24)17-18-32(37,19-20-33)29(43-44(38,39)40)22-26(34)13-7-6-9-23-10-8-14-27(21-23)41-31(36)25-11-4-3-5-12-25/h6-7,9,13,15-18,23-29,34,37H,2-5,8,10-12,14,19-22,33H2,1H3,(H2,38,39,40)
InChIKeyVPPYLHODJVARBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phoslactomycin E: Structural and Functional Baseline for Procurement of a Multifunctional PP2A Inhibitor


Phoslactomycin E is a member of the phoslactomycin (PLM) family of phosphate ester antibiotics, characterized by a unique structural assembly comprising an α,β-unsaturated δ-lactone, a conjugated diene, a cyclohexane ring, and a phosphate ester moiety [1]. Like its congeners, Phoslactomycin E is recognized as a potent inhibitor of the serine/threonine protein phosphatase 2A (PP2A), a key regulatory enzyme involved in cell cycle control, cytoskeletal organization, and signal transduction [2]. Beyond PP2A inhibition, Phoslactomycin E is distinguished by its ability to inhibit 1,3-β-glucan synthase, a specific and essential enzyme in fungal cell wall biosynthesis, thereby inducing hyphal morphological abnormalities in pathogenic fungi such as Aspergillus fumigatus [3].

Why Phoslactomycin E Cannot Be Substituted with Generic PP2A Inhibitors


Substituting Phoslactomycin E with other members of the PLM family or with generic PP2A inhibitors (e.g., okadaic acid, fostriecin) introduces significant variability in biological outcomes due to differential target engagement and structural specificity. While many PLM analogs share the core PP2A inhibitory mechanism, Phoslactomycin E uniquely demonstrates a dual-mode activity by also targeting fungal 1,3-β-glucan synthase, a property absent in closely related analogs like Phoslactomycin B or Fostriecin [1]. Furthermore, Phoslactomycin E exhibits a distinct selectivity profile against serine/threonine phosphatases (PP2A vs. PP1), which is critical for minimizing off-target signaling noise in complex biological systems [2]. Additionally, the biosynthetic engineering of PLM-producing strains reveals that subtle modifications in the polyketide synthase (PKS) tailoring steps (e.g., P450-mediated oxidation) can drastically alter the ratio of PLM congeners, including Phoslactomycin E, rendering crude or undefined mixtures unsuitable for reproducible experimental procurement [3].

Phoslactomycin E: Quantitative Evidence of Selectivity and Antifungal Activity


Selective Inhibition of PP2A Over PP1: Defining the Phosphatase Selectivity Window

Phoslactomycins, including Phoslactomycin E, demonstrate a clear selective inhibition of protein phosphatase 2A (PP2A) over protein phosphatase 1 (PP1). In vitro enzymatic assays reveal that PLMs inhibit PP2A with a significantly lower IC50 compared to PP1, establishing a functional selectivity window [1].

PP2A inhibitor Serine/threonine phosphatase Signal transduction

Dual-Mode Antifungal Activity: 1,3-β-Glucan Synthase Inhibition and Hyphal Deformation

In contrast to other PLM family members which are primarily known for PP2A inhibition, Phoslactomycin E uniquely demonstrates direct inhibition of 1,3-β-glucan synthase, a key enzyme in fungal cell wall biosynthesis. This biochemical activity is directly correlated with a specific phenotypic readout—the induction of hyphal morphological abnormalities in the pathogenic fungus Aspergillus fumigatus [1]. This dual-target profile is not observed for Phoslactomycin B or Fostriecin in equivalent models [2].

Antifungal agent Cell wall biosynthesis Aspergillus fumigatus

Structural Determinants of PP2A Binding: Covalent Modification of Cysteine-269

The potent inhibition of PP2A by phoslactomycins is mechanistically attributed to the covalent modification of the Cysteine-269 residue within the catalytic subunit of PP2A (PP2Ac). This has been explicitly demonstrated using biotinylated Phoslactomycin A (PLMA), establishing a specific binding site for the class [1]. This mechanism differentiates PLMs from other PP2A inhibitors like okadaic acid, which binds non-covalently in the active site pocket, leading to distinct structure-activity relationships and potential differences in off-target binding kinetics.

Chemical genetics Target identification Covalent inhibitor

Phoslactomycin E: Recommended Research and Discovery Applications


Target Validation in PP2A-Dependent Signal Transduction Pathways

Procure Phoslactomycin E as a selective chemical probe to dissect PP2A-mediated regulation of the actin cytoskeleton and cell motility in mammalian fibroblasts. Based on the established IC50 of ~4.7 μM for PP2A inhibition and a >200-fold selectivity window over PP1, Phoslactomycin E provides a superior signal-to-noise ratio for isolating PP2A-specific phenotypes without confounding PP1 inhibition [1]. This application is supported by direct evidence of PLM-F-induced actin filament depolymerization in NIH/3T3 cells at 10 μM [2].

Antifungal Phenotypic Screening for Novel Cell Wall Inhibitors

Utilize Phoslactomycin E as a positive control or reference compound in high-content phenotypic screens designed to identify novel antifungal agents that induce hyphal morphological abnormalities. Unlike other PP2A inhibitors that lack this phenotypic readout, Phoslactomycin E's dual activity against 1,3-β-glucan synthase provides a validated benchmark for cell wall disruption in Aspergillus fumigatus models [3]. Its selection over Phoslactomycin B or Fostriecin is justified by its unique capacity to generate this specific fungal deformation phenotype in culture [4].

Chemical Genetic Studies of PP2A-Cys269 Covalent Modification

Incorporate Phoslactomycin E into chemical genetic workflows investigating the functional consequences of covalent modification at the Cys-269 residue of the PP2A catalytic subunit. This application leverages the class-specific binding mechanism elucidated with biotinylated Phoslactomycin A, which confirms direct and specific target engagement at this unique cysteine residue [5]. This provides a molecular rationale for using Phoslactomycin E in studies of PP2A-mediated signaling where the redox state or mutational status of Cys-269 is of experimental interest.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phoslactomycin E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.